2-Chloro-2,2-difluoro-1-m-tolyl-ethanone
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Overview
Description
2-Chloro-2,2-difluoro-1-m-tolyl-ethanone is an organic compound with the molecular formula C9H7ClF2O It is a derivative of ethanone, featuring a chloro and two difluoro substituents on the alpha carbon, and a methylphenyl group on the beta carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-m-tolyl-ethanone typically involves the reaction of 2-chloro-2,2-difluoroacetyl chloride with m-tolyl magnesium bromide in an anhydrous ether solution. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2-difluoro-1-m-tolyl-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Substitution: Formation of 2-azido-2,2-difluoro-1-m-tolyl-ethanone or 2-thiocyanato-2,2-difluoro-1-m-tolyl-ethanone.
Reduction: Formation of 2-chloro-2,2-difluoro-1-m-tolyl-ethanol.
Oxidation: Formation of 2-chloro-2,2-difluoro-1-m-tolyl-acetic acid.
Scientific Research Applications
2-Chloro-2,2-difluoro-1-m-tolyl-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoro-1-m-tolyl-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoro groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can form covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(m-tolyl)ethanone: Similar structure but with three fluorine atoms instead of two fluorine and one chlorine.
2-Chloro-1-(m-tolyl)ethanone: Lacks the difluoro groups, making it less lipophilic.
2,2-Difluoro-1-(m-tolyl)ethanone: Lacks the chloro group, affecting its reactivity and biological activity.
Uniqueness
2-Chloro-2,2-difluoro-1-m-tolyl-ethanone is unique due to the presence of both chloro and difluoro groups, which confer distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H7ClF2O |
---|---|
Molecular Weight |
204.60 g/mol |
IUPAC Name |
2-chloro-2,2-difluoro-1-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7ClF2O/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5H,1H3 |
InChI Key |
UNZGYSIEXJMXPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(F)(F)Cl |
Origin of Product |
United States |
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